molecular formula C22H23N3O4S B2596523 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 958612-01-6

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No. B2596523
CAS RN: 958612-01-6
M. Wt: 425.5
InChI Key: SYIAHCAEDNQCJD-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds with similar structures have been synthesized and evaluated for their antibacterial activity. For example, novel analogs with pyrazole derivatives have shown promising antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines. This suggests potential applications of the queried compound in developing new antibacterial agents (Palkar et al., 2017).

Spectroscopic and Structural Characterisation

Compounds with structural similarities have undergone detailed spectroscopic and structural characterisation, including NMR, IR, and X-ray diffraction studies. These studies provide essential information on the molecular geometries and electronic structures, which are crucial for understanding the chemical and physical properties of these compounds (Arslan et al., 2015).

Cytotoxic Activity

Some related compounds have been tested for their cytotoxic activity against various cancer cell lines, showing potent cytotoxic effects at non-toxic concentrations to healthy cells. This indicates potential research applications in cancer therapy and the development of new chemotherapeutic agents (Deady et al., 2003).

Chemosensors for Metal Ions

Pyrazoline derivatives, related to the queried compound, have been explored as fluorescent chemosensors for metal ions, such as Fe3+. These compounds exhibit significant changes in their fluorescence properties upon binding to specific metal ions, suggesting applications in environmental monitoring and the development of diagnostic tools (Khan, 2020).

Anti-inflammatory Activities

Some benzamide derivatives with structural features similar to the queried compound have been evaluated for their anti-inflammatory activities. These studies have identified compounds with significant anti-inflammatory properties, suggesting potential applications in developing new anti-inflammatory drugs (Abdulla et al., 2014).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-6-5-7-18(14(13)2)25-21(16-11-30(27)12-17(16)24-25)23-22(26)15-8-9-19(28-3)20(10-15)29-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIAHCAEDNQCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

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